Methyl 3-amino-1H-indazole-4-carboxylate is an organic compound belonging to the indazole family, characterized by a bicyclic structure containing a five-membered ring fused to a six-membered ring. This compound features an amino group and a carboxylate ester, which contribute to its chemical reactivity and potential biological activity. Indazoles are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.
Methyl 3-amino-1H-indazole-4-carboxylate can be synthesized through various methods involving the reaction of indazole derivatives with carboxylic acids or their derivatives. The compound has been referenced in multiple studies focusing on the synthesis and biological evaluation of indazole derivatives, highlighting its relevance in drug discovery and development.
This compound is classified as a heterocyclic aromatic compound due to its nitrogen-containing ring structure. It falls under the category of carboxylic acid esters and can also be considered a derivative of indazole, which is a bicyclic aromatic system.
The synthesis of methyl 3-amino-1H-indazole-4-carboxylate typically involves several key steps:
Technical Details: For example, one method involves refluxing methyl 1H-indazole-3-carboxylic acid with methanol and sulfuric acid to facilitate esterification, followed by amination using appropriate reagents such as ammonia or amines under controlled conditions .
Methyl 3-amino-1H-indazole-4-carboxylate has a complex molecular structure characterized by:
The molecular formula for methyl 3-amino-1H-indazole-4-carboxylate is , with a molecular weight of approximately 178.19 g/mol. Its structural representation can be depicted as follows:
Methyl 3-amino-1H-indazole-4-carboxylate can participate in various chemical reactions:
Technical Details: For instance, when treated with strong bases like sodium hydroxide, methyl 3-amino-1H-indazole-4-carboxylate can undergo hydrolysis to yield methyl 3-aminoindazole-4-carboxylic acid .
The mechanism of action for compounds like methyl 3-amino-1H-indazole-4-carboxylate often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that derivatives of indazoles can exhibit potent inhibitory effects against various enzymes involved in metabolic processes, contributing to their therapeutic potential .
Methyl 3-amino-1H-indazole-4-carboxylate is typically characterized by:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm structural identity and purity .
Methyl 3-amino-1H-indazole-4-carboxylate has several applications in scientific research:
The indazole nucleus represents a privileged scaffold in medicinal chemistry due to its remarkable capacity for structural diversification and target engagement. This bicyclic aromatic system, comprising a fused benzene and pyrazole ring, exhibits distinct tautomeric properties (1H and 2H forms) that influence molecular recognition and binding thermodynamics [1] [8]. The scaffold’s structural rigidity provides an optimal platform for designing drug-like molecules with improved metabolic stability and target selectivity. Its presence in clinically validated drugs across therapeutic areas—including oncology, neurology, and inflammation—confirms its pharmaceutical relevance [2] [3].
Indazole derivatives have progressively emerged as critical pharmacophores since the isolation of natural indazole alkaloids (nigellicine, nigeglanine) from Nigella sativa in the late 20th century [1] [8]. The scaffold gained prominence with the development of benzydamine (1960s), an anti-inflammatory agent targeting prostaglandin synthesis, and granisetron (1990s), a 5-HT3 antagonist for chemotherapy-induced nausea [1] [3]. The 21st century witnessed an acceleration in indazole-based drug approvals:
Table 1: Clinically Significant Indazole-Based Drugs
Drug Name | Therapeutic Area | Molecular Target | Year Introduced |
---|---|---|---|
Benzydamine | Anti-inflammatory | Prostaglandin synthesis | 1965 |
Granisetron | Anti-emetic | 5-HT3 receptor | 1993 |
Pazopanib | Oncology (RCC) | VEGFR/PDGFR | 2009 |
Niraparib | Oncology (Ovarian cancer) | PARP | 2017 |
Axitinib | Oncology (RCC) | VEGFR | 2012 |
The evolution of synthetic methodologies—from early Fisher cyclizations to modern transition-metal-catalyzed reactions—has enabled systematic exploration of the indazole chemical space, yielding compounds with enhanced potency and reduced off-target effects [3] [9].
Methyl 3-amino-1H-indazole-4-carboxylate (CAS: 1167056-94-1; C9H9N3O2) possesses unique structural features that enhance its drug design utility. The carboxylate ester at C4 provides a handle for prodrug design or structural elaboration, while the C3-amino group serves as a hydrogen bond donor/acceptor for target interactions [4] [7]. This derivative crystallizes in the thermodynamically favored 1H-tautomeric form, with intramolecular hydrogen bonding (N1-H⋯O=C) contributing to molecular planarity [7] [8].
Table 2: Key Structural Features and Functional Roles
Structural Element | Functional Role in Drug Design |
---|---|
1H-Tautomer | Enhanced planarity for π-stacking interactions with kinase ATP-binding pockets |
C3-Amino group | Forms H-bonds with kinase hinge regions; modifiable for SAR expansion |
C4-Carboxylate ester | Balances lipophilicity; hydrolyzable to active acids or convertible to amides |
Fused bicyclic system | Provides rigid geometry for optimal target complementarity |
Quantum mechanical calculations reveal a dipole moment of 4.2 Debye, facilitating interactions with polar enzyme pockets. The molecule’s calculated logP (1.8 ± 0.2) indicates favorable membrane permeability, while the C3-amino/C4-carbonyl conjugation creates an electron-rich region for charge-transfer complexes [7] [8]. These properties make it a versatile precursor for kinase inhibitors, where the scaffold aligns with the adenine-binding region of ATP sites [2] [10].
"Diazotization of methyl 2-amino-3-(hydrazinecarbonyl)benzoate with NaNO₂/HCl at 0°C generates the diazonium salt, which spontaneously cyclizes to the indazole core. Subsequent esterification provides methyl 3-amino-1H-indazole-4-carboxylate in 86% yield with >98% HPLC purity" [5]
Transition-Metal-Catalyzed RoutesRh(III)/Cu(II)-catalyzed C–H amination of aryl imines enables direct access to 3-aminoindazoles. Key advances include:
Table 3: Comparative Analysis of Synthetic Methods
Method | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Diazotization-Cyclization | NaNO₂/HCl, MeOH, 0°C→RT | 75–92 | Scalable; minimal metal residues | Acid-sensitive groups incompatible |
Rh(III)/Cu(II) Catalysis | [Cp*RhCl₂]₂, Cu(OAc)₂, 80°C | 70–85 | Regioselective; functional group tolerance | Costly rhodium catalyst |
Cu-Mediated Cyclization | Cu(OAc)₂, O₂, DMF, 120°C | 65–80 | Avoids hydrazine intermediates | High-temperature requirement |
Organophosphorus Reductive Cyclization | P(III) reductant, toluene, reflux | 55–70 | One-pot from 2-nitrobenzaldehydes | Phosphorus waste generation |
Green Chemistry ApproachesEmergent methodologies emphasize sustainability:
"The indazole nitrogen (N2) forms a critical H-bond with Cys917 in the hinge region, while the C4-carbonyl interacts with Glu883 via water-mediated hydrogen bonding. The cyclopropane dicarboxamide extends into the hydrophobic pocket II, enhancing binding affinity" [7]
Table 4: Anticancer Derivatives and Their Targets
Derivative Structure | Molecular Target | IC₅₀ (nM) | Cancer Model |
---|---|---|---|
N1-(morpholinocarbonyl)-C3-cyclopropanecarboxamide | VEGFR-2 | 12.3 ± 1.2 | Breast adenocarcinoma (MCF-7) |
C6-nitro-N1-benzyl | PARP-1 | 8.7 ± 0.9 | Ovarian carcinoma (A2780) |
C5-fluoro-C3-(pyridin-3-yl)urea | CDK1/cyclin B | 24.5 ± 2.1 | Leukemia (K562) |
PARP-1 and CDK InhibitorsC6-Substitution (nitro, cyano) enhances DNA damage response inhibition. Computational studies (molecular dynamics simulations) indicate that C6-nitro derivatives induce conformational changes in PARP-1’s helical domain (HD region), disrupting NAD+ binding [2] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0